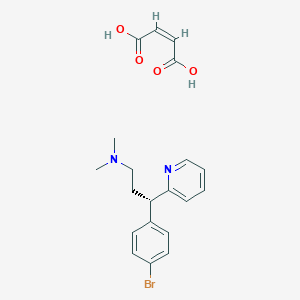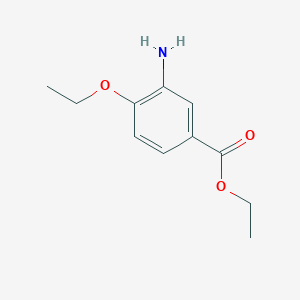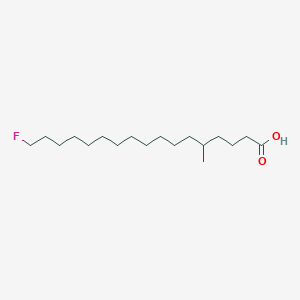
5-Methyl-17-fluoroheptadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-17-fluoroheptadecanoic acid is a synthetic fatty acid that has been used in scientific research for various purposes. It is a fluorinated derivative of heptadecanoic acid, which is a naturally occurring fatty acid found in milk and dairy products. The introduction of a fluorine atom in the molecule of heptadecanoic acid increases its lipophilicity and makes it a valuable tool for studying lipid metabolism and related diseases.
Mecanismo De Acción
The mechanism of action of 5-Methyl-17-fluoroheptadecanoic acid involves its incorporation into cellular membranes and its subsequent metabolism by the body. Once taken up by the cells, it undergoes beta-oxidation, which involves the breakdown of fatty acids into acetyl-CoA molecules that are further metabolized by the body to produce energy.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Methyl-17-fluoroheptadecanoic acid include its role in regulating lipid metabolism and its potential as a diagnostic tool for metabolic disorders. It has also been shown to induce insulin resistance in animal models, which makes it a valuable tool for studying the pathogenesis of diabetes and related metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Methyl-17-fluoroheptadecanoic acid in lab experiments include its high lipophilicity, which makes it easy to incorporate into cellular membranes, and its stability in biological fluids. However, its use is limited by its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
For the use of 5-Methyl-17-fluoroheptadecanoic acid in scientific research include its potential as a therapeutic agent for metabolic disorders and its use in the development of novel diagnostic tools. It may also be used in the study of lipid metabolism in cancer cells and the development of new cancer therapies. Additionally, further research is needed to explore its potential as a tracer in metabolic studies and its effects on the gut microbiome.
Métodos De Síntesis
The synthesis of 5-Methyl-17-fluoroheptadecanoic acid involves several steps, including protection of the carboxylic acid group, fluorination of the methyl group, and deprotection of the carboxylic acid group. The most common method for the synthesis of this compound is the use of trifluoroacetic anhydride and trifluoroacetic acid as fluorinating agents.
Aplicaciones Científicas De Investigación
5-Methyl-17-fluoroheptadecanoic acid has been used in various scientific research applications, including lipid metabolism studies, fatty acid oxidation studies, and the development of diagnostic tools for metabolic disorders such as diabetes and obesity. It has also been used as a tracer in metabolic studies to investigate the fate of fatty acids in the body.
Propiedades
Número CAS |
142820-18-6 |
|---|---|
Nombre del producto |
5-Methyl-17-fluoroheptadecanoic acid |
Fórmula molecular |
C18H35FO2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
17-fluoro-5-methylheptadecanoic acid |
InChI |
InChI=1S/C18H35FO2/c1-17(14-12-15-18(20)21)13-10-8-6-4-2-3-5-7-9-11-16-19/h17H,2-16H2,1H3,(H,20,21) |
Clave InChI |
MMDJJUPCJLQDIK-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCCF)CCCC(=O)O |
SMILES canónico |
CC(CCCCCCCCCCCCF)CCCC(=O)O |
Sinónimos |
5-methyl-17-fluoroheptadecanoic acid 5-MFHA omega-fluoro-5-methylheptanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



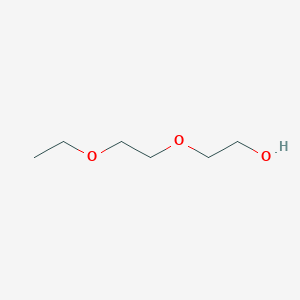
![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)
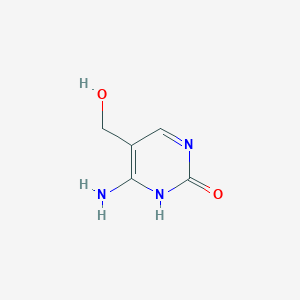
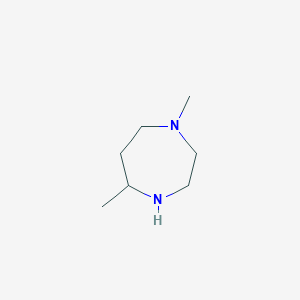
![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one](/img/structure/B124677.png)
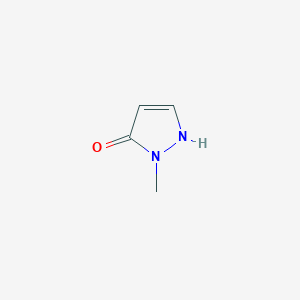
![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)
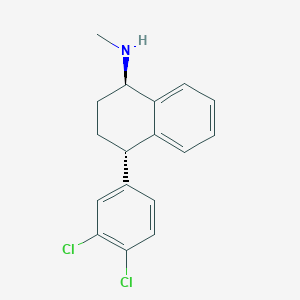

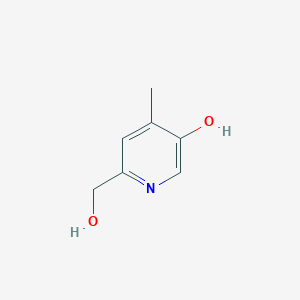
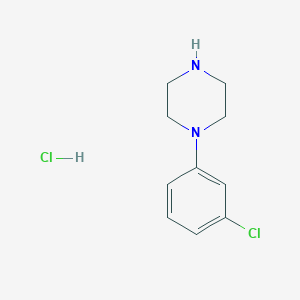
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
